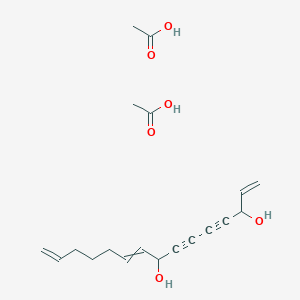
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions to form the desired compound. The reaction conditions often require the presence of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the formation of the multiple bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and hydroxyl groups allow it to form specific interactions with these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Heptadeca-1,9,16-triene-4,6-diyne-3,8-diol: Similar structure but with different chain length and position of double bonds.
10-methoxyheptadec-1-en-4,6-diyne-3,9-diol: Contains a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, as well as the presence of hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90686-37-6 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
acetic acid;pentadeca-1,9,14-trien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C15H18O2.2C2H4O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2;2*1-2(3)4/h3-4,8,12,14-17H,1-2,5-7H2;2*1H3,(H,3,4) |
InChI Key |
BIPPDESSXRCDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C=CCCCC=CC(C#CC#CC(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















